N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
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Overview
Description
N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropylcarbonyl group, a phenylsulfonyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate nucleophile under controlled conditions.
Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride and a base.
Coupling with ethanimidamide: The final step involves coupling the cyclopropylcarbonyl and phenylsulfonyl intermediates with ethanimidamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide: shares similarities with other sulfonyl-containing compounds and imidamides.
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Phenylsulfonyl derivatives: Compounds containing phenylsulfonyl groups.
Uniqueness
What sets N’-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide apart is its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c13-11(14-18-12(15)9-6-7-9)8-19(16,17)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJMAMBCQRNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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